molecular formula C11H6N2O2 B575016 10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene CAS No. 187091-68-5

10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene

Cat. No.: B575016
CAS No.: 187091-68-5
M. Wt: 198.181
InChI Key: WCMFKOUIMCAZME-UHFFFAOYSA-N
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Description

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is a complex heterocyclic compound that features a fused ring system incorporating furan, oxazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole typically involves multi-step reactions. One efficient method includes a cascade approach combining Knoevenagel condensation, Michael addition, and intramolecular cyclization in a one-pot system using ethanol as the solvent . This method allows for the formation of the fused ring system in a single step, making it a convenient and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The one-pot synthesis method mentioned above could be adapted for industrial production with appropriate scaling and optimization.

Chemical Reactions Analysis

Types of Reactions

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the fused ring system.

Mechanism of Action

The mechanism of action of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is unique due to its specific combination of furan, oxazole, and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

187091-68-5

Molecular Formula

C11H6N2O2

Molecular Weight

198.181

InChI

InChI=1S/C11H6N2O2/c1-2-4-8-7(3-1)12-11-13(8)10-9(15-11)5-6-14-10/h1-6H

InChI Key

WCMFKOUIMCAZME-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(O3)C=CO4

Synonyms

Furo[2,3:4,5]oxazolo[3,2-a]benzimidazole(9CI)

Origin of Product

United States

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